2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions often include ambient temperature or mild heating to facilitate the formation of the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficient, versatile, and sustainable methods compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted isoquinoline derivatives.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- (S)-2-[(Tert-butoxy)carbonyl]amino-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
- (Tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness
2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific structure, which includes a methoxy group and a tetrahydroisoquinoline core. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.
Properties
Molecular Formula |
C16H21NO5 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-7-11(21-4)8-12(14(18)19)13(10)9-17/h7-8H,5-6,9H2,1-4H3,(H,18,19) |
InChI Key |
ZUXBKHUBAADPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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